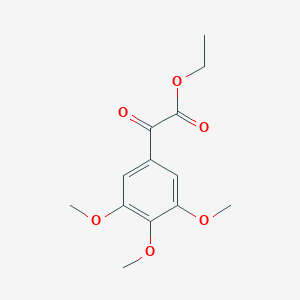

Ethyl 3,4,5-trimethoxybenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

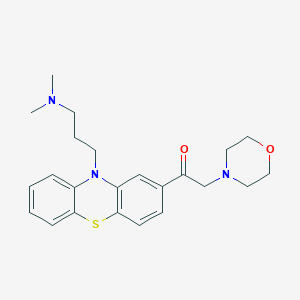

The synthesis of derivatives similar to ethyl 3,4,5-trimethoxybenzoylformate, such as 3,4,5-trimethoxy-4’-hydroxystilbene derivatives, involves several steps characterized by IR and NMR spectra. The crystal structure of these compounds has been determined through X-ray structure analysis, revealing a nearly coplanar arrangement of all carbon and oxygen atoms except for one specific carbon atom. These molecules assemble into a two-dimensional layer structure via intermolecular hydrogen bonds and C-H···π interactions (L. Baolin et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 3,4,5-trimethoxybenzoylformate is characterized by the coplanarity of carbon and oxygen atoms, contributing to the stabilization of the molecular structure through π-π stacking and hydrogen bonding. Single-crystal X-ray diffraction technique has been employed to elucidate the structure of these compounds, highlighting the importance of strong hydrogen bonds in the crystal packing (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 3,4,5-trimethoxybenzoylformate and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and biological evaluation of certain derivatives have identified them as highly potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (R. Romagnoli et al., 2008).

Physical Properties Analysis

The physical properties of ethyl 3,4,5-trimethoxybenzoylformate derivatives, such as their solubility, melting points, and crystal structures, are influenced by their molecular conformations. Studies have shown that these compounds crystallize in various space groups, with their molecular arrangements significantly impacting their physical characteristics (J. Vicente et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of ethyl 3,4,5-trimethoxybenzoylformate derivatives are determined by their structural features. The presence of trimethoxy groups and the ethyl ester function influences their interactions and reactions with various chemical agents, leading to a wide range of potential applications in synthetic chemistry (Ge Zheng-hong, 2004).

Aplicaciones Científicas De Investigación

Synthesis of Eudesmic Acid Derivatives

Research has explored the synthesis of esters and dinitro derivatives of 3,4,5-trimethoxybenzoic (eudesmic) acid, highlighting the compound's utility in creating targeted intermediates for further chemical transformations. The synthesis process involves esterification, yielding methyl and ethyl 3,4,5-trimethoxybenzoates with good yields. These compounds have been further investigated using X-ray diffraction analysis, revealing insights into their crystal structures and molecular interactions, which are crucial for understanding their reactivity and potential applications in designing new materials or pharmaceuticals (O. R. Ya., E. B. Zh., & M. Olimova, 2017).

Anthelmintic Activity

The anthelmintic (anti-parasitic) activity of new esters containing the 3,4,5-trimethoxybenzoic acid moiety has been determined, demonstrating significant biological activity against certain parasites. This research indicates the compound's potential in developing new anthelmintic drugs that could offer more effective and safer treatments for parasitic infections (R. Glinka et al., 1980).

Development of Antimitotic Agents

Ethyl 3,4,5-trimethoxybenzoylformate serves as a precursor in synthesizing new classes of antimitotic agents, demonstrating potent antiproliferative properties against cancer cells by targeting tubulin at the colchicine binding site. This research underscores the compound's importance in the ongoing search for effective cancer therapies (R. Romagnoli et al., 2008).

Material Science and Polymer Research

In material science, the compound has been utilized in synthesizing and characterizing electron acceptor homopolymers, illustrating its role in advancing polymer chemistry and potentially impacting various technological applications, including organic electronics and photovoltaics (Maria Orphanou, M. R. Simmons, & C. S. Patrickios, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRCXDFRVQRVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641299 |

Source

|

| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4,5-trimethoxybenzoylformate | |

CAS RN |

14655-36-8 |

Source

|

| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)